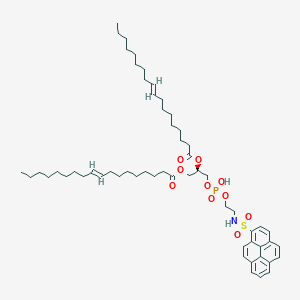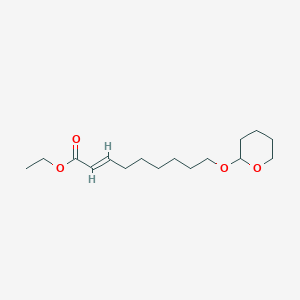
(2E)-N-ethyl-2-(4-methoxybenzylidene)hydrazinecarbimidothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxybenzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C11H15N3OS and a molecular weight of 237.326 g/mol . This compound is part of a class of thiosemicarbazones, which are known for their diverse biological activities and potential therapeutic applications.
準備方法
The synthesis of 4-methoxybenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 4-methoxybenzaldehyde with N-ethylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The general reaction scheme is as follows:
4-Methoxybenzaldehyde+N-ethylthiosemicarbazide→4-methoxybenzaldehyde N-ethylthiosemicarbazone
化学反応の分析
4-Methoxybenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiosemicarbazide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
科学的研究の応用
4-Methoxybenzaldehyde N-ethylthiosemicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to form various derivatives.
Biology: This compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has indicated its potential use in developing therapeutic agents for diseases like cancer and tuberculosis.
作用機序
The mechanism of action of 4-methoxybenzaldehyde N-ethylthiosemicarbazone involves its interaction with biological macromolecules. It can form complexes with metal ions, which can then interact with enzymes and other proteins, disrupting their normal function. This disruption can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
類似化合物との比較
4-Methoxybenzaldehyde N-ethylthiosemicarbazone can be compared with other thiosemicarbazones such as:
4-Methoxybenzaldehyde thiosemicarbazone: Similar structure but lacks the ethyl group.
4-Methoxybenzaldehyde phenylhydrazone: Contains a phenyl group instead of the thiosemicarbazone moiety.
4-Methoxybenzaldehyde oxime: Contains an oxime group instead of the thiosemicarbazone moiety.
The uniqueness of 4-methoxybenzaldehyde N-ethylthiosemicarbazone lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
特性
分子式 |
C11H15N3OS |
|---|---|
分子量 |
237.32 g/mol |
IUPAC名 |
1-ethyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H15N3OS/c1-3-12-11(16)14-13-8-9-4-6-10(15-2)7-5-9/h4-8H,3H2,1-2H3,(H2,12,14,16)/b13-8+ |
InChIキー |
XBWJYTWTRKDVIO-MDWZMJQESA-N |
異性体SMILES |
CCNC(=S)N/N=C/C1=CC=C(C=C1)OC |
正規SMILES |
CCNC(=S)NN=CC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)
![Phenanthrene-[U-13C]](/img/structure/B12056026.png)








![3-allyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12056116.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)

